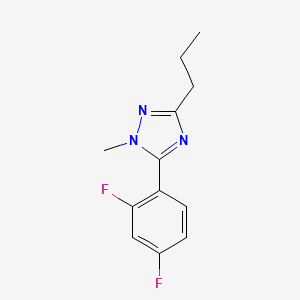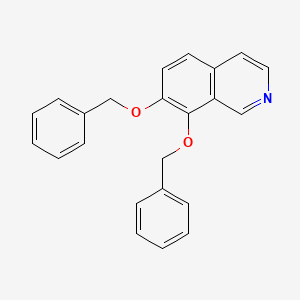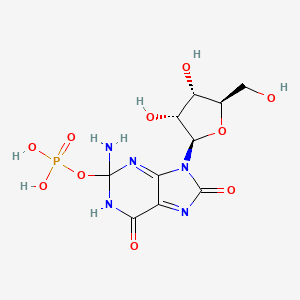![molecular formula C21H20N2O B12899841 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-32-9](/img/structure/B12899841.png)
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound characterized by its unique biquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the biquinoline core. The process may involve the following steps:
Formation of Intermediate: Starting with a suitable precursor, such as a substituted aniline, the initial step involves the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, forming the biquinoline structure.
Methylation: Subsequent methylation steps introduce the methyl groups at the desired positions on the biquinoline ring.
Industrial Production Methods: In an industrial setting, the production of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline compounds with diverse functional groups.
Applications De Recherche Scientifique
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mécanisme D'action
The mechanism by which 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Quinoline: A simpler analog with a single quinoline ring, used in the synthesis of antimalarial drugs.
Isoquinoline: Another analog with a different ring structure, known for its use in the synthesis of alkaloids.
Dihydroquinoline: A reduced form of quinoline, with applications in organic synthesis and materials science.
Uniqueness: 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its biquinoline structure, which imparts unique chemical properties and reactivity. Its multiple methyl groups enhance its stability and solubility, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
918646-32-9 |
|---|---|
Formule moléculaire |
C21H20N2O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4,4,8-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-6-9-17-20(14)23(19(24)12-21(17,2)3)16-11-15-8-4-5-10-18(15)22-13-16/h4-11,13H,12H2,1-3H3 |
Clé InChI |
ZYPXHNOTBTXFFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(CC(=O)N2C3=CC4=CC=CC=C4N=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


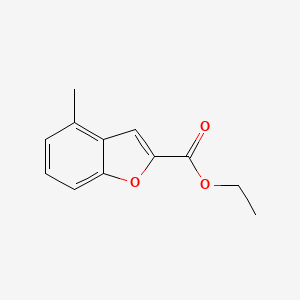
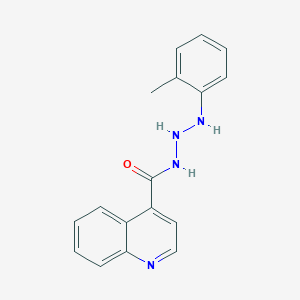
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
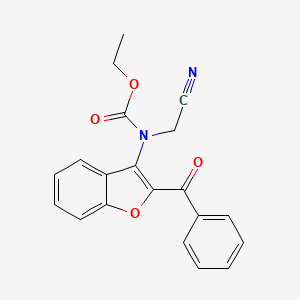
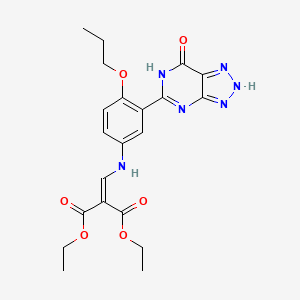
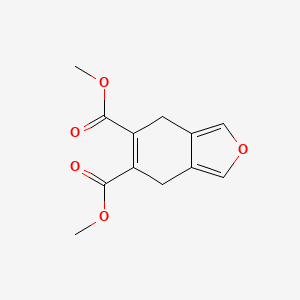
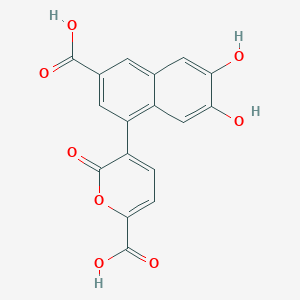
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
